DMT-2'O-Methyl-rU Phosphoramidite

Descripción

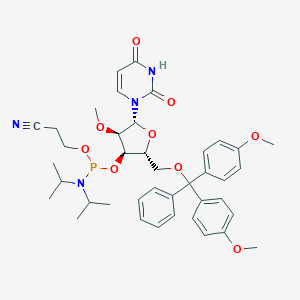

This compound is a phosphoramidite monomer widely used in solid-phase oligonucleotide synthesis. Its structure includes:

- 5'-O-(4,4'-Dimethoxytrityl (DMT)): A light-sensitive protecting group that facilitates stepwise synthesis and purification via trityl retention monitoring .

- 2'-O-Methyluridine: A ribose modification that enhances nuclease resistance and thermal stability of RNA oligonucleotides, making it critical for antisense therapeutics and siRNA applications .

- 3'-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidite: A reactive group enabling phosphite triester formation during chain elongation, with the cyanoethyl moiety improving coupling efficiency .

Its molecular formula is C40H49N4O9P (molecular weight: 760.83), and it is typically ≥95% pure for high-fidelity synthesis .

Propiedades

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUOJOLPNDCIHL-XKZJCBTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447505 | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110764-79-9 | |

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine

The first step involves selective protection of the 5'-hydroxyl group of 2'-O-methyluridine using 4,4'-dimethoxytrityl chloride (DMTr-Cl).

Reaction Conditions

-

Substrate : 2'-O-methyluridine (1.0 eq)

-

Reagent : DMTr-Cl (1.2 eq)

-

Base : Pyridine (5.0 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq)

-

Solvent : Anhydrous dichloromethane (DCM) or acetonitrile

-

Temperature : 20–25°C

Procedure

-

Dissolve 2'-O-methyluridine in anhydrous DCM under nitrogen.

-

Add DMTr-Cl and pyridine/DMAP sequentially.

-

Monitor reaction progress via thin-layer chromatography (TLC; eluent: 5% methanol in DCM).

-

Quench with methanol, dilute with ethyl acetate, and wash with saturated sodium bicarbonate.

-

Purify via silica gel chromatography (gradient: 0–5% methanol in DCM) to isolate 5'-O-DMTr-2'-O-methyluridine as a white foam.

Phosphitylation of 3'-Hydroxyl Group

The second step converts the 3'-hydroxyl of 5'-O-DMTr-2'-O-methyluridine into a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

Reaction Conditions

-

Substrate : 5'-O-DMTr-2'-O-methyluridine (1.0 eq)

-

Reagent : 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.5 eq)

-

Base : Diisopropylethylamine (DIPEA, 3.0 eq)

-

Solvent : Anhydrous DCM or acetonitrile

-

Temperature : 0°C → 25°C

Procedure

-

Dissolve 5'-O-DMTr-2'-O-methyluridine in anhydrous DCM under nitrogen.

-

Cool to 0°C, add DIPEA followed by dropwise addition of 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

-

Warm to room temperature and stir until TLC (eluent: 40% ethyl acetate in hexanes) confirms completion.

-

Dilute with ethyl acetate, wash with cold 5% citric acid and brine.

-

Dry over sodium sulfate, concentrate, and purify via flash chromatography (silica gel, 1% triethylamine in 30% ethyl acetate/hexanes).

Optimization and Industrial-Scale Synthesis

Critical Parameters for Reproducibility

-

Anhydrous Conditions : Moisture degrades phosphoramidite intermediates; reactions must be performed under nitrogen or argon.

-

Stoichiometry : Excess phosphitylating reagent (1.5 eq) ensures complete conversion of the 3'-hydroxyl.

-

Purification : Triethylamine in eluents prevents silica gel-mediated decomposition of phosphoramidites.

Industrial Production Protocols

Large-scale synthesis (multi-gram batches) employs:

-

Automated reagent dispensing systems.

-

Continuous-flow chromatography for purification.

-

In-process quality control (HPLC, P NMR) to ensure >99% purity.

Analytical Characterization

Spectral Data

Purity Assessment

-

HPLC : Reverse-phase C18 column, gradient 20–80% acetonitrile in 0.1 M TEAA buffer, retention time = 12.3 min.

Comparative Analysis of Synthetic Routes

| Parameter | Academic Lab-Scale | Industrial-Scale |

|---|---|---|

| Reaction Volume | 50–500 mL | 50–100 L |

| Purification Method | Flash Chromatography | Continuous-Flow Chromatography |

| Yield | 70–85% | 80–90% |

| Purity | >98% | >99.5% |

Challenges and Troubleshooting

Análisis De Reacciones Químicas

Tipos de Reacciones

DMT-2’O-Metil-rU Fosforamidita se somete a varias reacciones químicas, entre ellas:

Oxidación: El grupo fosfato triéster puede oxidarse a un fosfato triéster.

Reducción: El grupo protector cianoetilo puede eliminarse en condiciones reductoras.

Sustitución: El grupo DMT puede eliminarse en condiciones ácidas para exponer el grupo 5’-hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: Yodo en agua o hidroperóxido de terc-butilo.

Reducción: Hidróxido de amonio o metilamina.

Sustitución: Ácido tricloroacético en diclorometano.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen oligonucleótidos totalmente desprotegidos, que pueden utilizarse posteriormente en diversas aplicaciones, como la síntesis de genes y el diagnóstico molecular .

Aplicaciones Científicas De Investigación

Nucleic Acid Synthesis

1.1 Oligonucleotide Synthesis

The primary application of DMTr-2'-O-methyluridine phosphoramidite is in the synthesis of oligonucleotides. The 2'-O-methyl modification enhances the stability and binding affinity of RNA oligonucleotides, making them suitable for therapeutic applications. This compound is utilized in automated synthesizers to produce RNA sequences that exhibit improved resistance to nucleases and enhanced hybridization properties .

1.2 Modification of RNA

The incorporation of DMTr-2'-O-methyluridine into RNA molecules allows for the study of RNA structure and function. The 2'-O-methyl groups help to stabilize RNA duplexes and improve their pharmacokinetic properties, which is crucial for developing RNA-based therapeutics such as siRNA and antisense oligonucleotides .

Therapeutic Applications

2.1 Antiviral Agents

Research has indicated that oligonucleotides synthesized with DMTr-2'-O-methyluridine can act as antiviral agents by targeting viral RNA. The enhanced stability provided by the 2'-O-methyl modification allows these compounds to effectively inhibit viral replication .

2.2 Antisense Oligonucleotides

DMTr-2'-O-methyluridine phosphoramidite is also instrumental in the design of antisense oligonucleotides, which are used to modulate gene expression. These modified oligonucleotides can bind to specific mRNA targets, leading to the degradation of the mRNA or inhibition of translation, thus providing a method for gene silencing .

Research Applications

3.1 Molecular Biology Studies

In molecular biology research, DMTr-2'-O-methyluridine phosphoramidite is employed to create probes for various applications, including fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR). The enhanced stability and specificity of these probes facilitate accurate detection and quantification of nucleic acids within complex biological samples .

3.2 Structural Biology

The use of modified nucleotides like DMTr-2'-O-methyluridine is crucial in structural biology studies aimed at understanding RNA folding and interactions. These modifications can influence the secondary structure of RNA, providing insights into its functional mechanisms .

Mecanismo De Acción

El mecanismo de acción de DMT-2’O-Metil-rU Fosforamidita implica su incorporación a los oligonucleótidos durante la síntesis. La modificación 2’O-metil aumenta la estabilidad de los oligonucleótidos al proporcionar resistencia a las nucleasas. Esta modificación también mejora las propiedades de hibridación con ADN o ARN complementarios, lo que la hace útil para diversas aplicaciones de biología molecular .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Variations

Key Research Findings

Coupling Efficiency :

- The 2'-O-methyl modification in the target compound achieves >99% coupling efficiency in RNA synthesis, comparable to 2'-O-TBDMS derivatives but superior to 2'-fluoro analogs, which require longer coupling times due to steric hindrance .

- Adamantane-modified analogs (e.g., compound 11 in ) exhibit lower yields (89%) due to steric bulk, highlighting the balance between protection strength and synthetic practicality .

Thermal Stability :

- 2'-O-methyluridine increases the melting temperature ($Tm$) of RNA duplexes by 3–5°C compared to unmodified RNA, whereas 2'-fluoro analogs provide a $Tm$ boost of 5–7°C .

Deprotection Kinetics :

- TBDMS-protected phosphoramidites require harsh conditions (e.g., triethylamine trihydrofluoride), while 2'-O-methyl and 2'-fluoro derivatives undergo milder deprotection (e.g., ammonium hydroxide), reducing RNA degradation risks .

Biological Activity :

Actividad Biológica

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (commonly referred to as DMT-2'-O-methyl-U phosphoramidite) is a specialized nucleotide analog used primarily in the synthesis of oligonucleotides. Its unique structural characteristics enable it to participate in various biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C40H49N4O9P

- Molecular Weight : 760.81 g/mol

- Appearance : White to off-white powder

- Purity : ≥ 98% (HPLC)

The biological activity of DMT-2'-O-methyl-U phosphoramidite is largely attributed to its ability to modify RNA structures. The incorporation of 2'-O-methyl groups enhances the stability and affinity of oligonucleotides for their target sequences, which is crucial in therapeutic applications such as antisense therapy and RNA interference (RNAi).

Biological Applications

-

Antisense Oligonucleotide Synthesis :

- DMT-2'-O-methyl-U phosphoramidite is widely utilized in the synthesis of antisense oligonucleotides that can bind to specific mRNA sequences, inhibiting gene expression.

-

RNA Interference :

- The compound plays a role in designing small interfering RNAs (siRNAs) that can effectively silence target genes involved in various diseases, including cancer and viral infections.

- Therapeutic Potential :

Table 1: Summary of Key Studies Involving DMT-2'-O-methyl-U Phosphoramidite

| Study | Objective | Findings |

|---|---|---|

| Study A (2021) | Evaluate the efficacy of modified oligonucleotides in cancer therapy | Demonstrated significant tumor reduction in xenograft models using DMT-modified oligonucleotides. |

| Study B (2022) | Investigate the stability of RNAi agents | Found that DMT-2'-O-methyl-U phosphoramidite significantly increased RNAi agent stability against nucleases. |

| Study C (2023) | Assess antiviral activity | Showed that siRNAs synthesized with DMT-2'-O-methyl-U effectively inhibited HIV replication in vitro. |

Safety and Handling

While DMT-2'-O-methyl-U phosphoramidite is essential for various applications, safety precautions should be observed due to potential irritants associated with its handling:

Q & A

Basic: What are the critical steps in synthesizing this phosphoramidite, and how do anhydrous conditions impact yield?

Methodological Answer:

The synthesis involves:

Anhydrous Preparation : Co-evaporate the nucleoside precursor with dry pyridine and toluene to remove moisture, which prevents hydrolysis of reactive intermediates .

Phosphitylation : React with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite in dry CHCl, using 1H-tetrazole as an activator. Optimal molar ratios (e.g., 1.5:1 phosphitylating agent:nucleoside) minimize side reactions .

Purification : Use silica gel chromatography with hexane/ethyl acetate (0.5% triethylamine) to remove unreacted reagents, followed by size-exclusion chromatography (MeCN or methanol) for desalting .

Impact of Moisture : Traces of water reduce coupling efficiency by hydrolyzing the phosphoramidite to a non-reactive phosphotriester, lowering yields by 20–40% .

Basic: How is the compound purified post-synthesis, and what solvent systems are optimal?

Methodological Answer:

Purification involves:

Silica Gel Chromatography :

- Solvent System : Hexane/ethyl acetate (0.5% triethylamine) to neutralize acidic byproducts and improve resolution .

- R Monitoring : Target R = 0.5–0.6 under TLC (UV-active due to the dimethoxytrityl group) .

Size-Exclusion Chromatography :

- MeCN or Methanol : Removes salts and low-molecular-weight impurities. Retention time depends on molecular weight (~15–20 minutes for 800–1,200 Da compounds) .

Basic: What role does the 2-cyanoethyl group play in phosphoramidite chemistry?

Methodological Answer:

The 2-cyanoethyl group:

Stabilizes the Phosphite Intermediate : Enhances coupling efficiency during oligonucleotide synthesis by reducing oxidation side reactions .

Facilitates Deprotection : Removed rapidly (2–5 minutes) with aqueous ammonia or methylamine, minimizing strand cleavage .

Improves Solubility : The polar cyano group increases solubility in acetonitrile, critical for automated synthesizers .

Advanced: How do coupling conditions affect oligonucleotide synthesis efficiency with this compound?

Methodological Answer:

Key parameters:

Activator Concentration : 0.25–0.45 M 1H-tetrazole in MeCN ensures >98% coupling efficiency. Lower concentrations (<0.1 M) reduce activation, causing incomplete phosphite transfer .

Reaction Time : 3–5 minutes at room temperature balances efficiency and side reactions (e.g., phosphoramidite hydrolysis). Prolonged times (>10 minutes) risk detritylation .

Solvent Purity : Acetonitrile must be <10 ppm water. Contamination reduces coupling yields by 15–30% .

Data Contradiction : Substituting 2-cyanoethyl with methyl groups (e.g., dimethyl phosphoramidites) reduces coupling efficiency to 70–80% due to steric hindrance .

Advanced: What analytical techniques validate the structure and purity of this phosphoramidite?

Methodological Answer:

NMR Spectroscopy :

- P NMR : A singlet at δ 149–151 ppm confirms phosphoramidite formation (vs. δ −2 to 2 ppm for phosphate impurities) .

- H/C NMR : Dimethoxytrityl protons resonate at δ 6.8–7.4 ppm; methyl groups on diisopropylamine appear as doublets at δ 1.1–1.3 ppm .

Mass Spectrometry :

HPLC Purity : Reverse-phase C18 column (MeCN/0.1 M TEAA buffer) shows >95% purity at 260 nm .

Advanced: How can researchers handle moisture-sensitive reactions during synthesis?

Methodological Answer:

Glassware Drying : Bake at 120°C for 12 hours and cool under argon .

Inert Atmosphere : Use Schlenk lines or gloveboxes (<1 ppm O/HO) for phosphitylation .

Reagent Purity : Distill solvents (CHCl, pyridine) over CaH; store phosphitylating agents over molecular sieves .

Failure Mode : Exposure to ambient humidity for >30 seconds reduces yields by 50% .

Advanced: What are the challenges in modifying the phosphoramidite structure for specialized applications?

Methodological Answer:

Steric Hindrance : Bulky groups (e.g., tert-butyldimethylsilyl) at the 2′-O position require longer coupling times (8–10 minutes) and higher tetrazole concentrations (0.5 M) .

Acid Sensitivity : Modifications near the dimethoxytrityl group (e.g., paramagnetic tags) necessitate milder detritylation conditions (1% dichloroacetic acid in CHCl) to prevent cleavage .

Example : Paramagnetic tags (e.g., ethynylphenyl groups) require post-synthetic conjugation to avoid interference during phosphitylation .

Advanced: How can researchers resolve data contradictions in phosphitylation reactions?

Methodological Answer:

Identify Contradictions :

- Low Yield : Phosphoramidite hydrolysis (detected via P NMR) vs. incomplete activation (monitored by TLC).

- Side Products : Phosphotriesters (δ −2 to 2 ppm in P NMR) indicate water contamination .

Troubleshooting Protocol :

- Step 1 : Verify solvent dryness (Karl Fischer titration; <50 ppm HO).

- Step 2 : Optimize molar ratios (1.2–1.5:1 phosphitylating agent:nucleoside) .

- Step 3 : Use fresh 1H-tetrazole (decomposes to inactive species after 1 week in solution) .

Case Study : Substituting 2-cyanoethyl with methyl groups requires synthesizing custom phosphitylating agents, which show 20–30% lower yields due to poor solubility .

Advanced: What are the applications of this phosphoramidite in paramagnetic tagging for NMR studies?

Methodological Answer:

Tag Design : Incorporate ethynylphenyl or mercaptomethyl groups at the 5-position of uridine for covalent attachment of paramagnetic probes (e.g., nitroxides) .

Synthesis Protocol :

- Post-Phosphitylation Conjugation : Avoids interference with phosphoramidite reactivity .

- Deprotection : Use 0.5 M NaOH in THF/HO (1:1) to remove S-acetyl groups without strand cleavage .

NMR Data : Paramagnetic relaxation enhancement (PRE) effects resolve RNA tertiary structures with <5 Å resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.